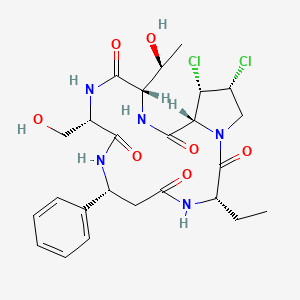

Andrastin B

Description

Properties

Molecular Formula |

C25H33Cl2N5O7 |

|---|---|

Molecular Weight |

586.5 g/mol |

IUPAC Name |

(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |

InChI |

InChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)/t12-,14+,15-,16+,17-,19+,20-,21-/m0/s1 |

InChI Key |

DQILVZOWLYBPKT-FKOMMSEQSA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CC(=O)N1)C3=CC=CC=C3)CO)[C@H](C)O)Cl)Cl |

Canonical SMILES |

CCC1C(=O)N2CC(C(C2C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)N1)C3=CC=CC=C3)CO)C(C)O)Cl)Cl |

Synonyms |

astin B |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Andrastin B: A Technical Guide for Researchers

Abstract

Andrastin B, a member of the andrastin family of meroterpenoid natural products, has garnered interest for its biological activities, including the inhibition of protein farnesyltransferase. Produced by various fungi, notably from the Penicillium genus, its biosynthesis follows a complex pathway involving a dedicated gene cluster. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and key chemical intermediates. It is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a comprehensive resource that consolidates current knowledge. This document summarizes quantitative data from gene silencing experiments, outlines detailed experimental protocols for pathway elucidation, and employs visualizations to clarify complex biochemical processes.

Introduction

Meroterpenoids are a class of natural products derived from a mixed biosynthetic origin, typically combining a polyketide moiety with a terpenoid precursor. The andrastin family, which includes andrastins A, B, C, and D, are characterized by a distinctive 6,6,6,5-tetracarbocyclic ent-5α,14β-androstane skeleton.[1][2] These compounds are biosynthesized from the precursors 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[1][3] this compound is specifically identified as a 19-hydroxy steroid derivative of andrastin C and is known to be produced by Penicillium roqueforti.[4] Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.

The genetic blueprint for andrastin biosynthesis is encoded within a conserved biosynthetic gene cluster (BGC), termed the 'adr' cluster. This cluster has been identified and characterized in fungi such as Penicillium chrysogenum and Penicillium roqueforti.[5][6] Elucidation of this pathway has been achieved through a combination of gene knockout studies, heterologous expression of biosynthetic genes, and isotopic labeling experiments.[6][7]

The 'adr' Biosynthetic Gene Cluster

The biosynthesis of the andrastin scaffold is orchestrated by a set of co-located genes within the fungal genome. In P. roqueforti, the 'adr' cluster spans approximately 29.4 kbp and contains ten functional genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[5][8] An eleventh gene, adrB, found in P. chrysogenum, exists only as a pseudogene in P. roqueforti.[5][9] The functions of the key enzymes encoded by this cluster have been predicted through bioinformatics and confirmed experimentally.

Table 1: Genes and Predicted Functions in the Andrastin Biosynthetic Gene Cluster

| Gene | Encoded Protein | Predicted Function |

| adrD | Polyketide Synthase (PKS) | Synthesizes 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (SAM).[6] |

| adrG | Prenyltransferase | Catalyzes the attachment of a farnesyl group to DMOA.[6] |

| adrK | Methyltransferase | Methylates the carboxyl group of DMOA.[6] |

| adrH | FAD-dependent Monooxygenase | Catalyzes the epoxidation of the farnesyl moiety.[6] |

| adrI | Terpene Cyclase | Catalyzes the complex cyclization cascade to form the tetracyclic andrastin skeleton (Andrastin E).[5][10] |

| adrF | Short-chain Dehydrogenase/Reductase (SDR) | Oxidizes the C-3 hydroxyl of Andrastin E to a ketone (Andrastin D).[11] |

| adrE | Ketoreductase | Reduces the C-3 ketone of Andrastin D to a β-hydroxyl group, forming Andrastin F.[11] |

| adrJ | Acetyltransferase | Acetylates the C-3 hydroxyl group of Andrastin F to yield Andrastin C.[11] |

| adrA | Cytochrome P450 Monooxygenase | Catalyzes sequential oxidation of the C-23 methyl group to produce Andrastin A.[11] Also implicated in other oxidations. |

| adrC | Major Facilitator Superfamily (MFS) Transporter | Required for the production of andrastin, likely involved in intracellular transport of intermediates.[5][8] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with primary metabolites and proceeds through a series of increasingly complex intermediates. The pathway can be divided into three main stages: precursor synthesis, core scaffold formation, and late-stage modifications.

Stage 1: Precursor Synthesis

The pathway initiates with the synthesis of the two key building blocks:

-

3,5-Dimethylorsellinic Acid (DMOA) Synthesis: The non-reducing polyketide synthase, AdrD , utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. Two methylation steps are performed using S-adenosylmethionine (SAM) as the methyl donor to produce DMOA.[11]

-

Farnesyl Diphosphate (FPP): FPP is a common sesquiterpenoid precursor derived from the mevalonate pathway.

Stage 2: Core Scaffold Formation

This stage involves the assembly of the tetracyclic andrastin core structure.

-

Prenylation and Epoxidation: The prenyltransferase AdrG attaches the FPP molecule to DMOA. This is followed by methylation by AdrK and epoxidation of the terminal double bond of the farnesyl chain by the FAD-dependent monooxygenase AdrH , yielding an epoxyfarnesyl-DMOA methyl ester intermediate.[5][6]

-

Cyclization: The terpene cyclase AdrI catalyzes a complex cascade of ring closures, transforming the linear precursor into the tetracyclic intermediate, Andrastin E .[10][11] This reaction establishes the characteristic 6,6,6,5-fused ring system of the andrastin family.

Stage 3: Late-Stage Tailoring Reactions

The final stage involves a series of oxidative and tailoring modifications to the Andrastin E scaffold, leading to this compound.

-

Oxidation at C-3: The short-chain dehydrogenase/reductase AdrF oxidizes the C-3 hydroxyl group of Andrastin E to form a ketone, yielding Andrastin D .[11]

-

Reduction at C-3: The ketoreductase AdrE then catalyzes the stereospecific reduction of the C-3 carbonyl on Andrastin D to a β-hydroxyl group, the epimer of Andrastin E, resulting in Andrastin F .[11]

-

Acetylation at C-3: The acetyltransferase AdrJ attaches an acetyl group to the C-3 hydroxyl of Andrastin F, producing Andrastin C .[11]

-

Hydroxylation to form this compound: The final step to yield this compound is the hydroxylation of Andrastin C at the C-19 methyl group.[4] While the specific enzyme for this step is not definitively confirmed in all literature, cytochrome P450 monooxygenases like AdrA are responsible for such oxidative modifications in the pathway. AdrA is known to perform successive oxidations on the andrastin scaffold to produce Andrastin A.[11] It is highly probable that AdrA or another P450 enzyme within the cluster catalyzes the C-19 hydroxylation.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data from Pathway Elucidation

The involvement of each gene in the 'adr' cluster in andrastin production has been experimentally validated in P. roqueforti using RNA-mediated gene silencing (RNAi). The resulting transformants showed a significant reduction in the final product, andrastin A, which serves as a proxy for the overall pathway activity. The data below summarizes the effect of silencing key genes on andrastin production.

Table 2: Effect of 'adr' Gene Silencing on Andrastin A Production in P. roqueforti

| Silenced Gene | Gene Function | Average Reduction in Gene Expression (%) | Average Reduction in Andrastin A Production (%) | Reference |

| adrA | P450 Monooxygenase | ~85% | >95% | [5] |

| adrD | Polyketide Synthase | ~90% | >95% | [5] |

| adrE | Ketoreductase | ~80% | ~90% | [5] |

| adrF | Dehydrogenase/Reductase | ~85% | >95% | [5] |

| adrG | Prenyltransferase | ~90% | >95% | [5] |

| adrH | FAD-dependent Monooxygenase | ~80% | >95% | [5] |

| adrI | Terpene Cyclase | ~90% | >95% | [5] |

| adrJ | Acetyltransferase | ~85% | ~90% | [5] |

| adrK | Methyltransferase | ~90% | >95% | [5] |

Note: Data are approximate values derived from published charts in Hidalgo et al., 2017. The study measured Andrastin A, the downstream product of this compound's direct precursor.

Experimental Protocols

The elucidation of the this compound pathway has relied on several key molecular biology and analytical chemistry techniques. This section provides an overview of the methodologies.

RNA-Mediated Gene Silencing in P. roqueforti

This technique is used to downregulate the expression of a target gene to assess its function.[6]

Protocol Outline:

-

Vector Construction: A hairpin-forming RNAi vector (e.g., pJL43-RNAi) is used. A fragment of the target 'adr' gene (approx. 400-500 bp) is amplified via PCR and cloned into the vector in both sense and antisense orientations, separated by a spacer sequence.

-

Protoplast Transformation: Protoplasts are generated from young P. roqueforti mycelia using a lytic enzyme mixture (e.g., Glucanex). The RNAi vector is introduced into the protoplasts via PEG/CaCl₂-mediated transformation.

-

Selection and Regeneration: Transformed protoplasts are regenerated on a selective medium (e.g., containing phleomycin). Resistant colonies are selected and transferred to fresh media for sporulation.

-

Validation of Silencing (RT-qPCR): Total RNA is extracted from the transformants and wild-type control. cDNA is synthesized, and quantitative real-time PCR is performed using primers specific to the silenced gene and a housekeeping gene (e.g., β-tubulin) for normalization. The relative reduction in transcript level is calculated using the ΔΔCt method.

-

Metabolite Analysis (HPLC): The transformants and wild-type are cultured on a production medium (e.g., YES agar). Metabolites are extracted from the mycelium and agar using an organic solvent mixture (e.g., ethyl acetate:dichloromethane:methanol). The extract is dried, redissolved, and analyzed by HPLC to quantify the change in andrastin production.

Caption: Experimental workflow for RNA-mediated gene silencing in Penicillium.

Heterologous Expression in Aspergillus oryzae

Heterologous expression is used to reconstitute parts of a biosynthetic pathway in a clean host to confirm enzyme function. For example, the late-stage andrastin pathway was reconstituted in an A. oryzae strain engineered to produce the intermediate epoxyfarnesyl-DMOA methyl ester.[6]

Protocol Outline:

-

Gene Amplification and Cloning: The cDNAs of the target 'adr' genes (adrI, adrF, adrE, adrJ, adrA) are amplified from P. chrysogenum RNA.

-

Expression Vector Assembly: The genes are cloned into A. oryzae expression vectors under the control of a strong inducible promoter (e.g., the amylase promoter).

-

Host Transformation: The expression vectors are co-transformed into a suitable A. oryzae host strain.

-

Culture and Induction: The transformed A. oryzae is cultured in a medium that induces gene expression (e.g., containing starch).

-

Metabolite Extraction and Analysis: After a period of cultivation, the culture broth and mycelium are extracted with an organic solvent. The resulting extract is analyzed by LC-MS to identify the biosynthesized products, confirming the function of the introduced enzymes.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of primary metabolites into the final natural product, confirming the biosynthetic precursors.[2][7]

Protocol Outline:

-

Precursor Feeding: The producing fungus is grown in a culture medium supplemented with a stable isotope-labeled precursor, such as [1-¹³C]-acetate or [¹³C-methyl]-methionine.

-

Cultivation and Extraction: The fungus is allowed to grow and produce the target metabolite. The andrastins are then extracted and purified.

-

NMR Analysis: The purified, labeled compound is analyzed by ¹³C-NMR spectroscopy. The enrichment of specific carbon atoms in the molecule confirms their origin from the labeled precursor, allowing for the elucidation of how the molecular skeleton is assembled.

Conclusion

The biosynthetic pathway of this compound is a highly orchestrated process managed by the 'adr' gene cluster. Through the concerted action of a polyketide synthase, a prenyltransferase, a terpene cyclase, and a series of tailoring enzymes, fungi can construct this complex meroterpenoid from simple metabolic precursors. The elucidation of this pathway, driven by techniques such as gene silencing and heterologous expression, provides a robust framework for future research. This knowledge enables targeted efforts in metabolic engineering to enhance the production of this compound, generate novel analogs with improved therapeutic properties, and further explore the vast chemical diversity encoded within fungal genomes. This guide serves as a foundational resource for professionals aiming to leverage this biosynthetic machinery for scientific and pharmaceutical advancement.

References

- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C28H40O7 | CID 10368235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]

- 6. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in the engineered biosynthesis of fungal meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

Probing the Farnesyltransferase Inhibition Mechanism of Andrastin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a meroterpenoid of fungal origin, has been identified as an inhibitor of protein farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways implicated in cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the farnesyltransferase inhibition mechanism of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction to Farnesyltransferase and the Ras Signaling Pathway

Protein farnesyltransferase (FTase) is a heterodimeric zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of target proteins. The "C" represents the cysteine, "a" is typically an aliphatic amino acid, and "X" can be methionine, serine, glutamine, or alanine. This prenylation step is the first and essential modification for a number of proteins involved in signal transduction.

The Ras proteins (H-Ras, N-Ras, and K-Ras) are key molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. When activated by upstream signals, such as growth factor receptor tyrosine kinases, Ras-GTP recruits and activates downstream effector proteins, including Raf kinases, which in turn activate the MEK-ERK signaling cascade, promoting cell growth and proliferation. The proper membrane localization of Ras, which is contingent on its farnesylation, is paramount for its function. Inhibition of FTase prevents this localization, thereby abrogating downstream signaling.

Quantitative Analysis of this compound Inhibition

This compound is part of a family of related compounds, Andrastins A, B, and C, isolated from Penicillium sp. FO-3929.[1] The inhibitory activity of these compounds against farnesyltransferase has been quantified, with this compound exhibiting a moderate potency.

| Compound | IC50 (µM) | Source |

| Andrastin A | 24.9 | [2] |

| This compound | 47.1 | [1][2] |

| Andrastin C | 13.3 | [2] |

Table 1: Inhibitory Concentration (IC50) of Andrastin Analogs against Farnesyltransferase.

While specific kinetic parameters such as the inhibition constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been explicitly determined for this compound in the reviewed literature, studies on structurally related farnesyltransferase inhibitors can provide valuable insights. For instance, the compound UCF1-C has been shown to be a competitive inhibitor with respect to farnesyl pyrophosphate and a non-competitive inhibitor with respect to the Ras protein. This suggests a potential mixed-type inhibition mechanism for compounds like this compound.

Farnesyltransferase Inhibition Mechanism of this compound

The precise molecular interactions between this compound and farnesyltransferase have not been fully elucidated. However, based on the behavior of other farnesyltransferase inhibitors, a plausible mechanism can be proposed. This compound likely binds to the farnesyltransferase enzyme, thereby preventing the binding of one or both of its natural substrates, farnesyl pyrophosphate (FPP) and the Ras protein.

Given the competitive inhibition with respect to FPP observed for the related compound UCF1-C, it is reasonable to hypothesize that this compound may bind to the FPP binding site on the enzyme. This would directly block the entry of the farnesyl donor. The non-competitive nature with respect to the Ras protein suggests that the binding of Ras is not directly competed for by the inhibitor. Instead, the inhibitor, when bound to the enzyme (potentially at the FPP site), induces a conformational change that hinders the catalytic activity without preventing Ras from binding to the enzyme-inhibitor complex.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on farnesyltransferase typically involves in vitro enzyme assays. Below is a generalized protocol for determining the IC50 value of a farnesyltransferase inhibitor using a fluorescence-based assay.

Principle

The assay measures the farnesylation of a dansylated peptide substrate. The transfer of the farnesyl group from FPP to the peptide results in a change in the fluorescent properties of the dansyl group, which can be monitored over time. The rate of the reaction is proportional to the enzyme activity. The presence of an inhibitor will decrease the reaction rate.

Materials and Reagents

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Assay Procedure

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

-

Prepare working solutions of farnesyltransferase, FPP, and the dansylated peptide in the assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

This compound solution (or DMSO for control wells)

-

Farnesyltransferase solution

-

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the FPP and dansylated peptide substrate solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 485 nm).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

-

References

- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Andrastin B Analogues and Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Andrastin B analogues and derivatives, a class of meroterpenoids with promising therapeutic potential, primarily as inhibitors of farnesyltransferase. This document details the core synthetic strategies, experimental protocols, and biological activities of these compounds, offering valuable insights for researchers in oncology and drug discovery.

Introduction: The Therapeutic Promise of this compound and its Analogues

This compound belongs to a family of fungal meroterpenoids characterized by a distinctive 6,6,6,5-tetracarbocyclic ring system. These natural products have garnered significant attention due to their potent biological activities, most notably the inhibition of protein farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of various proteins, including the Ras family of small GTPases, which are implicated in numerous human cancers. By inhibiting FTase, this compound and its analogues can disrupt aberrant cell signaling pathways, making them attractive candidates for the development of novel anticancer agents. This guide will explore the synthetic routes to access these complex molecules and their derivatives, providing a foundation for further structure-activity relationship (SAR) studies and drug development efforts.

The Ras-Farnesyltransferase Signaling Pathway: The Primary Target of this compound

The Ras proteins are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state, regulating key cellular processes such as proliferation, differentiation, and survival. For Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process, catalyzed by farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue at the C-terminus of the Ras protein. This modification facilitates the anchoring of Ras to the inner leaflet of the cell membrane, a prerequisite for its participation in downstream signaling cascades.

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. This compound and its analogues act as inhibitors of FTase, thereby preventing the farnesylation of Ras and its subsequent membrane localization and activation. This disruption of the Ras signaling pathway is the primary mechanism by which these compounds exert their anti-proliferative effects.

An In-depth Technical Guide to the Cytotoxic Activity Mechanism of Andrastin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a meroterpenoid compound isolated from Penicillium species, has been identified as a potent inhibitor of protein farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of several key signaling proteins, most notably Ras, which are frequently mutated and constitutively active in human cancers. By inhibiting FTase, this compound disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways. This guide provides a comprehensive overview of the currently understood cytotoxic mechanism of this compound, focusing on its primary molecular target and the downstream consequences, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols are provided to facilitate further research into its anticancer potential.

Introduction

The search for novel anticancer agents with high efficacy and low toxicity is a continuous endeavor in oncological research. Natural products have historically been a rich source of therapeutic leads. This compound belongs to the andrastin family of meroterpenoids, which have garnered interest for their biological activities. The primary mechanism of action identified for this compound is the inhibition of protein farnesyltransferase, an enzyme crucial for the function of proteins involved in cell growth, differentiation, and survival.[1] This positions this compound as a promising candidate for cancer therapy, particularly for tumors harboring Ras mutations.

Molecular Target: Protein Farnesyltransferase

The central tenet of this compound's cytotoxic activity lies in its ability to inhibit protein farnesyltransferase (FTase).

Role of Farnesyltransferase in Cellular Signaling

Farnesyltransferase is a key enzyme in the prenylation process, which involves the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX box" motif of a target protein. This lipid modification is essential for the membrane localization and subsequent biological activity of numerous proteins, including the Ras superfamily of small GTPases (e.g., H-Ras, K-Ras, N-Ras) and other signaling molecules like Rho, Rac, and lamins.

Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and the subsequent upregulation of downstream pro-proliferative and anti-apoptotic signaling pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. By preventing the farnesylation of Ras, FTase inhibitors like this compound aim to abrogate its oncogenic signaling.

Inhibition of Farnesyltransferase by this compound

This compound has been shown to be an effective inhibitor of protein farnesyltransferase.

Table 1: Inhibitory Activity of Andrastins against Protein Farnesyltransferase

| Compound | IC50 (µM)[2] |

| Andrastin A | 24.9 |

| This compound | 47.1 |

| Andrastin C | 13.3 |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the farnesyltransferase activity in vitro.

The inhibition of FTase by this compound is the initiating event that triggers its downstream cytotoxic effects.

Downstream Cellular Effects of Farnesyltransferase Inhibition

The inhibition of FTase by this compound is hypothesized to induce cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest. While direct experimental evidence for this compound is limited, the effects of farnesyltransferase inhibitors (FTIs) as a class are well-documented.

Disruption of Ras Signaling Pathway

The primary consequence of FTase inhibition is the disruption of the Ras signaling cascade.

Caption: Inhibition of Farnesyltransferase by this compound disrupts Ras signaling.

By preventing Ras farnesylation, this compound blocks its localization to the plasma membrane, thereby inhibiting the activation of downstream effectors like Raf and subsequently the MAPK pathway. This leads to a reduction in cell proliferation and survival signals.

Induction of Apoptosis

Farnesyltransferase inhibitors are known to induce apoptosis, or programmed cell death, in various cancer cell lines. This is often mediated through the intrinsic (mitochondrial) pathway.

Caption: Proposed apoptotic pathway induced by this compound via FTase inhibition.

The inhibition of pro-survival signals, such as those downstream of Ras, can lead to an imbalance in the Bcl-2 family of proteins, favoring pro-apoptotic members like Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.[3][4][5][6]

Induction of Cell Cycle Arrest

Another consequence of FTase inhibition is the arrest of the cell cycle, preventing cancer cells from progressing through the division cycle. FTIs have been shown to induce arrest at the G1/S or G2/M checkpoints.

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

The Ras-MAPK pathway is known to regulate the expression of key cell cycle proteins, such as Cyclin D1. By inhibiting this pathway, this compound can lead to decreased levels of G1 cyclins and CDKs, resulting in cell cycle arrest at the G1/S transition.

Experimental Protocols

To further elucidate the cytotoxic mechanism of this compound, the following experimental protocols are recommended.

Farnesyltransferase Activity Assay

This assay is used to quantify the inhibitory effect of this compound on FTase activity.

Caption: Workflow for Farnesyltransferase Activity Assay.

Methodology:

-

Prepare a reaction mixture containing recombinant farnesyltransferase, farnesyl pyrophosphate, and a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS).[7][8][9]

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.[10][11][12]

References

- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Andrastin B: A Technical Guide to its Antifeedant and Insecticidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a fungal meroterpenoid primarily isolated from Penicillium species, has garnered scientific interest for its potential as a bioactive compound. While extensively studied as a protein farnesyltransferase (FTase) inhibitor in the context of anti-cancer research, its entomological applications as an antifeedant and insecticide are an emerging area of investigation. This technical guide provides a comprehensive overview of the known properties of this compound, focusing on its mechanism of action, and offers detailed experimental protocols for its evaluation as a potential insect control agent. Although specific quantitative data on the insecticidal and antifeedant activity of this compound are not yet publicly available, this guide consolidates the existing knowledge on its biochemical activity and the broader effects of farnesyltransferase inhibition in insects to support further research and development in this area.

Introduction

The search for novel, effective, and environmentally benign insecticides is a perpetual challenge in agriculture and public health. Natural products, with their vast structural diversity and varied mechanisms of action, represent a promising reservoir for the discovery of new insect control agents. This compound, a member of the andrastin family of meroterpenoids, is a compelling candidate due to its known potent inhibitory activity against protein farnesyltransferase, an enzyme crucial for various cellular processes in eukaryotes, including insects.

Biochemical Properties and Mechanism of Action

The primary known molecular target of this compound is protein farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue within a C-terminal "CaaX box" motif of a variety of proteins. This post-translational modification, known as farnesylation, is critical for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.

Quantitative Data: Inhibition of Farnesyltransferase

The inhibitory potency of this compound against protein farnesyltransferase has been determined in in-vitro assays.

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | Protein Farnesyltransferase | 47.1 | [1] |

Proposed Insecticidal and Antifeedant Mechanism

In insects, farnesylation is essential for several vital physiological processes. The inhibition of FTase by this compound is hypothesized to disrupt these pathways, leading to detrimental effects on insect development, survival, and feeding behavior. Two primary pathways are likely to be affected:

-

Juvenile Hormone (JH) Biosynthesis: Juvenile hormones are sesquiterpenoids that regulate key aspects of insect physiology, including development, reproduction, and diapause.[2] The biosynthesis of JH involves the farnesylation of proteins.[3][4][5] By inhibiting FTase, this compound may interfere with the production of JH, leading to developmental abnormalities, reduced fecundity, and ultimately, insect mortality.

-

Ras Signaling Pathway: Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, controlling cell proliferation, differentiation, and survival.[1] For Ras proteins to become active, they must be localized to the cell membrane, a process that is dependent on farnesylation.[6][7] The Ras signaling pathway is conserved in insects and plays a crucial role in processes such as eye development and immune responses in Drosophila.[8][9] Inhibition of Ras farnesylation by this compound could disrupt these essential signaling cascades, leading to cell death and organismal-level toxicity.

// Nodes Andrastin_B [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTase [label="Protein Farnesyltransferase (FTase)", fillcolor="#FBBC05", fontcolor="#202124"]; Farnesylation [label="Protein Farnesylation", fillcolor="#F1F3F4", fontcolor="#202124"]; JH_Biosynthesis [label="Juvenile Hormone (JH) Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_Signaling [label="Ras Signaling Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Development [label="Normal Development & Metamorphosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reproduction [label="Reproduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Signaling [label="Cell Growth, Differentiation & Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disruption_Dev [label="Disrupted Development", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Fecundity [label="Reduced Fecundity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antifeedant_Insecticidal [label="Antifeedant & Insecticidal Effects", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Andrastin_B -> FTase [label="Inhibits", style=dashed, color="#EA4335"]; FTase -> Farnesylation [label="Catalyzes"]; Farnesylation -> JH_Biosynthesis [label="Required for"]; Farnesylation -> Ras_Signaling [label="Required for"]; JH_Biosynthesis -> Development; JH_Biosynthesis -> Reproduction; Ras_Signaling -> Cell_Signaling; Andrastin_B -> Disruption_Dev [style=invis]; Andrastin_B -> Reduced_Fecundity [style=invis]; Andrastin_B -> Cell_Death [style=invis]; Disruption_Dev -> Antifeedant_Insecticidal; Reduced_Fecundity -> Antifeedant_Insecticidal; Cell_Death -> Antifeedant_Insecticidal;

// Invisible edges for layout {rank=same; Andrastin_B; FTase} {rank=same; JH_Biosynthesis; Ras_Signaling} {rank=same; Development; Reproduction; Cell_Signaling} {rank=same; Disruption_Dev; Reduced_Fecundity; Cell_Death} } this compound's inhibition of farnesyltransferase and its downstream effects.

Experimental Protocols

The following protocols are generalized methods for assessing the antifeedant and insecticidal properties of a test compound like this compound. These should be adapted based on the specific insect species and available resources.

Insect Rearing

A continuous and healthy insect colony is fundamental for reliable bioassay results. The chosen insect species should be reared under controlled conditions of temperature, humidity, and photoperiod, with a standardized artificial diet or host plant material.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay quantifies the feeding deterrence of a compound.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., acetone, ethanol).

-

Host plant leaves.

-

Cork borer or biopsy punch.

-

Petri dishes with moistened filter paper.

-

Test insects (e.g., larvae of Spodoptera frugiperda or Leptinotarsa decemlineata).

-

Solvent control.

Procedure:

-

Prepare serial dilutions of this compound in the chosen solvent.

-

Cut leaf discs of a uniform size from the host plant leaves.

-

Apply a known volume of each this compound dilution evenly onto the surface of the leaf discs and allow the solvent to evaporate completely.

-

Prepare control discs by applying the solvent only.

-

Place one treated leaf disc and one control leaf disc in separate Petri dishes.

-

Introduce a single, pre-weighed insect larva into each Petri dish.

-

Maintain the Petri dishes under controlled environmental conditions for a specified period (e.g., 24, 48, or 72 hours).

-

After the exposure period, remove the larvae and record their final weight.

-

Measure the area of the leaf disc consumed using an image analysis software or a leaf area meter.

-

Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solutions [label="Prepare this compound\nand Control Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_discs [label="Prepare Leaf Discs", fillcolor="#FBBC05", fontcolor="#202124"]; apply_solutions [label="Apply Solutions\nto Leaf Discs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_assay [label="Set up Petri Dishes\n(Treated & Control)", fillcolor="#FBBC05", fontcolor="#202124"]; introduce_insects [label="Introduce Insects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate under\nControlled Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; measure_consumption [label="Measure Leaf Area\nConsumed", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_fdi [label="Calculate Feeding\nDeterrence Index (FDI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_solutions; prep_solutions -> apply_solutions; prep_discs -> apply_solutions; apply_solutions -> setup_assay; setup_assay -> introduce_insects; introduce_insects -> incubation; incubation -> measure_consumption; measure_consumption -> calculate_fdi; calculate_fdi -> end; } Workflow for the leaf disc no-choice antifeedant bioassay.

Insecticidal Bioassay (Diet Incorporation Method)

This assay determines the lethal concentration (LC50) of a compound when ingested.

Materials:

-

Test compound (this compound).

-

Artificial diet for the test insect.

-

Multi-well bioassay trays or individual rearing cups.

-

Test insects (e.g., neonate larvae).

-

Solvent for dissolving the compound.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

Incorporate a known volume of each dilution into the artificial diet while it is still liquid and mix thoroughly.

-

Prepare a control diet with the solvent only.

-

Dispense the treated and control diets into the wells of the bioassay trays or rearing cups.

-

Allow the diet to solidify.

-

Introduce one insect larva into each well or cup.

-

Seal the trays or cups to prevent escape and desiccation.

-

Maintain the assays under controlled environmental conditions.

-

Record larval mortality at regular intervals (e.g., daily for 7 days).

-

Analyze the mortality data using probit analysis to determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solutions [label="Prepare this compound\nand Control Solutions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_diet [label="Prepare Artificial Diet", fillcolor="#FBBC05", fontcolor="#202124"]; incorporate_solutions [label="Incorporate Solutions\ninto Diet", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispense_diet [label="Dispense Diet into\nBioassay Trays", fillcolor="#FBBC05", fontcolor="#202124"]; introduce_insects [label="Introduce Insects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate under\nControlled Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; record_mortality [label="Record Mortality Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_lc50 [label="Calculate LC50\n(Probit Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_solutions; prep_solutions -> incorporate_solutions; prep_diet -> incorporate_solutions; incorporate_solutions -> dispense_diet; dispense_diet -> introduce_insects; introduce_insects -> incubation; incubation -> record_mortality; record_mortality -> calculate_lc50; calculate_lc50 -> end; } Workflow for the diet incorporation insecticidal bioassay.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel insecticides due to its established inhibitory activity against a crucial insect enzyme, protein farnesyltransferase. While direct evidence of its antifeedant and insecticidal efficacy is currently lacking in the public domain, the proposed mechanisms of action through disruption of juvenile hormone biosynthesis and Ras signaling provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a framework for researchers to systematically evaluate the entomological potential of this compound and its analogues. Future research should focus on obtaining quantitative data on the antifeedant and insecticidal activity of this compound against a range of key agricultural and public health insect pests. Furthermore, structure-activity relationship studies could lead to the design and synthesis of more potent and selective derivatives, paving the way for a new class of farnesyltransferase inhibitor-based insecticides.

References

- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyl Phosphatase, a Corpora allata Enzyme Involved in Juvenile Hormone Biosynthesis in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 8. The Ras signaling pathway in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drosophila Ras/MAPK signalling regulates innate immune responses in immune and intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Meroterpenoid: A Technical Guide to the Natural Source and Isolation of Andrastin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Andrastin B, a meroterpenoid natural product with promising biological activities. This document details its natural sources, provides a consolidated methodology for its isolation and purification, presents key quantitative data, and illustrates its mechanism of action as a protein farnesyltransferase inhibitor.

Natural Sources of this compound

This compound is a secondary metabolite produced by various species of filamentous fungi, primarily within the genus Penicillium. These fungi are ubiquitous in many environments, from soil and decaying vegetation to food products.

Key Fungal Producers:

-

Penicillium roqueforti : This species, famously used in the production of blue-veined cheeses, is a consistent producer of andrastins, including this compound. It is one of the most well-documented sources.

-

Penicillium sp. FO-3929 : This strain is a known producer of Andrastins A, B, and C and has been a key subject in the study of their biological activities.

-

Penicillium chrysogenum : While more renowned for penicillin production, certain strains of P. chrysogenum also synthesize andrastins.

-

Marine-Derived Penicillium Species : Fungi isolated from marine environments have been identified as producers of novel andrastin analogues, highlighting the chemical diversity within this compound family.

-

Penicillium albocoremium : This species has also been reported to produce andrastin A and other related metabolites.

-

Penicillium expansum : This species is another reported producer of Andrastins A, B, and C.

The production of this compound and its analogues can be influenced by the specific fungal strain, culture conditions, and substrate.

Isolation and Purification of this compound: A Consolidated Experimental Protocol

The isolation of this compound from fungal cultures typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite methodology based on established procedures for andrastin isolation.

Fungal Fermentation and Extraction

-

Fermentation : Penicillium species are cultured in a suitable liquid or solid-state fermentation medium. Common media include Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) agar. Incubation is typically carried out for 7-21 days at 25-28°C.

-

Extraction :

-

For liquid cultures, the broth is separated from the mycelium by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate.

-

For solid cultures, the entire culture (mycelium and agar) is macerated and extracted with a suitable solvent system, often a mixture of acetone and ethyl acetate.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for obtaining pure this compound.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Stationary Phase : Silica gel (60-120 mesh).

-

Mobile Phase : A gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. For example, a stepwise gradient of n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.) can be employed.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing andrastins.

Step 2: Octadecylsilyl (ODS) Chromatography (Reversed-Phase Separation)

-

Stationary Phase : ODS (C18) silica gel.

-

Mobile Phase : A gradient of decreasing polarity, typically a mixture of methanol and water or acetonitrile and water. A common starting point is a high percentage of water, with a gradual increase in the organic solvent.

-

Fraction Pooling : Fractions containing compounds with similar retention times are pooled for further purification.

Step 3: High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Column : A reversed-phase C18 column is most commonly used.

-

Mobile Phase : A gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. A typical gradient might run from 40% to 80% acetonitrile over 30 minutes.

-

Detection : UV detection at a wavelength where andrastins absorb (e.g., 210 nm and 254 nm).

-

Collection : The peak corresponding to this compound is collected. Purity is confirmed by analytical HPLC.

Caption: Isolation Workflow of this compound.

Spectroscopic Characterization

The structure and identity of the purified this compound are confirmed using standard spectroscopic techniques:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular weight and elemental composition of this compound.

Quantitative Data for this compound

Quantitative data for this compound is often reported in the context of its biological activity or its presence in natural sources alongside other andrastin analogues.

Table 1: Biological Activity of Andrastins A, B, and C

| Compound | Source Organism | Biological Target | IC50 (µM) | Reference |

| Andrastin A | Penicillium sp. FO-3929 | Protein Farnesyltransferase | 24.9 | Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. |

| This compound | ** Penicillium sp. FO-3929** | Protein Farnesyltransferase | 47.1 | Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. |

| Andrastin C | Penicillium sp. FO-3929 | Protein Farnesyltransferase | 13.3 | Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. |

Table 2: Relative Abundance of Andrastins in Blue Cheese

| Andrastin Analogue | Relative Abundance compared to Andrastin A |

| Andrastin A | 1x |

| This compound | ~5-fold lower |

| Andrastin C | ~3-fold lower |

| Andrastin D | ~5-20-fold lower |

Mechanism of Action: Inhibition of the Ras Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of protein farnesyltransferase, a key enzyme in the post-translational modification of the Ras protein. The Ras family of small GTPases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation.

Mutations in Ras genes are frequently found in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell division. For Ras to become active, it must be localized to the plasma membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is the attachment of a farnesyl pyrophosphate group to the C-terminus of the Ras protein, a reaction catalyzed by farnesyltransferase.

By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras, thereby blocking its translocation to the cell membrane and abrogating its downstream signaling. This ultimately leads to a reduction in cell proliferation and can induce apoptosis in cancer cells.

Caption: Inhibition of Ras Signaling by this compound.

Andrastin B: A Technical Overview of its Spectroscopic Profile and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B is a meroterpenoid natural product belonging to the andrastin family of compounds. These compounds are primarily isolated from various species of the fungus Penicillium. This compound, along with its structural analogs Andrastin A and C, has garnered significant interest within the scientific community due to its biological activity as a protein farnesyltransferase inhibitor. This inhibitory action positions this compound as a molecule of interest in the study of cancer and other diseases where the Ras signaling pathway is implicated. This technical guide provides a summary of the available spectroscopic information for this compound and related compounds, outlines general experimental protocols for their characterization, and visualizes its mechanism of action.

Spectroscopic Data

While the definitive isolation and structure elucidation of Andrastins A, B, and C were reported in the mid-1990s, specific, detailed public datasets for this compound's NMR and MS remain elusive in readily available literature. However, based on its known structure and data from closely related, more recently isolated andrastin-type meroterpenoids, we can infer the expected spectroscopic characteristics.[1][2]

The molecular formula for this compound is C₂₈H₄₀O₇, with a molecular weight of 488.6 g/mol .[3]

Table 1: Representative ¹H and ¹³C NMR Data for an Andrastin-Type Meroterpenoid (Penimeroterpenoid A)

Note: The following data is for Penimeroterpenoid A, a structurally similar compound, and is provided as a representative example of the data that would be obtained for this compound. The specific chemical shifts for this compound may vary.

| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, J in Hz) |

| 1 | 36.4 (t) | 1.55 (m), 1.65 (m) |

| 2 | 18.9 (t) | 1.85 (m) |

| 3 | 78.9 (d) | 4.70 (dd, 11.5, 4.5) |

| 4 | 38.8 (s) | |

| 5 | 54.7 (d) | 1.60 (m) |

| 6 | 24.2 (t) | 1.45 (m), 1.55 (m) |

| 7 | 41.5 (t) | 1.20 (m), 1.30 (m) |

| 8 | 48.9 (s) | |

| 9 | 53.5 (d) | 2.19 (m) |

| 10 | 41.8 (s) | |

| 11 | 126.4 (d) | 5.82 (d, 9.5) |

| 12 | 132.9 (s) | |

| 13 | 49.8 (s) | |

| 14 | 86.1 (s) | |

| 15 | 210.6 (s) | |

| 16 | 72.1 (d) | 4.50 (s) |

| 17 | 206.8 (s) | |

| 18 | 24.3 (q) | 1.25 (s) |

| 19 | 28.9 (q) | 1.05 (s) |

| 20 | 18.9 (q) | 1.68 (s) |

| 21 | 10.1 (q) | 10.1 (s) |

| 22 | 170.7 (s) | |

| 23 | 21.2 (q) | 2.05 (s) |

| 24 | 33.1 (q) | 1.10 (s) |

| 25 | 22.1 (q) | 0.85 (s) |

| 26 | 167.3 (s) | |

| 27 | 52.1 (q) | 3.70 (s) |

| 28 | 204.5 (d) |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. For a related compound, penimeroterpenoid A (C₂₈H₃₈O₈), the HRESIMS data showed an adduct ion [M+Na]⁺ at m/z 525.2454 (calculated for C₂₈H₃₈O₈Na, 525.2459).[1] For this compound (C₂₈H₄₀O₇), the expected [M+H]⁺ ion would be approximately m/z 489.2796 and the [M+Na]⁺ ion would be approximately m/z 511.2615.

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of andrastin-type compounds, based on methodologies reported for similar natural products.[1]

1. Fermentation and Extraction:

-

The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate or methanol.

-

The crude extract is then concentrated under reduced pressure.

2. Isolation and Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to track the compound of interest.

3. NMR Spectroscopy:

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

4. Mass Spectrometry:

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.

-

The sample is typically dissolved in methanol or acetonitrile and introduced into the mass spectrometer.

Biological Activity and Signaling Pathway

This compound is an inhibitor of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[3] Ras proteins are small GTPases that play a central role in signal transduction pathways that control cell growth, differentiation, and survival. The farnesylation of Ras is essential for its localization to the plasma membrane, where it becomes activated and initiates downstream signaling cascades. By inhibiting farnesyltransferase, this compound prevents the maturation and activation of Ras, thereby disrupting these signaling pathways.

Below is a diagram illustrating the inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor like this compound.

Caption: Inhibition of the Ras signaling pathway by this compound.

Experimental Workflow

The general workflow for the discovery and characterization of novel natural products like this compound is depicted below.

Caption: General experimental workflow for natural product discovery.

References

- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C28H40O7 | CID 10368235 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Role of Andrastin B in Penicillium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a member of the andrastin family of meroterpenoids, is a secondary metabolite produced by various species of the fungal genus Penicillium, including P. roqueforti and P. chrysogenum. Structurally characterized by a distinctive ent-5α,14β-androstane skeleton, this compound and its analogues have garnered significant attention for their potent biological activities. This technical guide provides a comprehensive overview of the biological role of this compound, with a focus on its biosynthesis, regulatory networks, and established bioactivities. Detailed experimental protocols for key analytical and molecular biology techniques are provided, alongside quantitative data and visual representations of the underlying biochemical pathways and experimental workflows. This document serves as a resource for researchers investigating fungal secondary metabolism, natural product discovery, and the development of novel therapeutic agents.

Introduction

Penicillium species are renowned for their ability to produce a diverse array of secondary metabolites with significant implications for human health and industry. Among these, the andrastins, a class of meroterpenoids, have emerged as compounds of interest due to their bioactivities. This compound, alongside its better-known counterpart Andrastin A, is a potent inhibitor of protein farnesyltransferase, an enzyme implicated in oncogenic signaling pathways.[1][2] This inhibitory action forms the basis of its potential as an anticancer agent. Furthermore, andrastins have been shown to possess antibacterial and anti-neuroinflammatory properties, highlighting their therapeutic potential.[3][4] This guide delves into the molecular underpinnings of this compound's role in Penicillium, from its genetic origins to its potential ecological functions.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, termed the adr cluster, which has been identified in several Penicillium species.[5][6] The pathway commences with the convergence of two primary metabolic routes: the polyketide pathway, which provides the 3,5-dimethylorsellinic acid (DMOA) core, and the mevalonate pathway, which yields farnesyl diphosphate (FPP).[7][8]

The proposed biosynthetic pathway for andrastins, primarily elucidated through studies on Andrastin A, involves a series of enzymatic modifications of the initial precursors.[6] Key enzymatic steps include prenylation, methylation, cyclization, and oxidation, catalyzed by enzymes encoded by the adr gene cluster. While the final steps leading to the specific structure of this compound are not as extensively characterized as those for Andrastin A, it is understood that they share a common biosynthetic origin.

dot

Caption: Proposed biosynthetic pathway for this compound in Penicillium.

Regulation of this compound Production

The expression of the adr gene cluster and, consequently, the production of this compound, is tightly regulated by a complex network of signaling pathways that respond to environmental cues. This regulation ensures that the production of this secondary metabolite occurs under optimal conditions for the fungus.

Several global regulatory proteins have been implicated in the control of secondary metabolism in Penicillium, and are likely to influence this compound biosynthesis. These include:

-

LaeA: A master regulator of secondary metabolism, LaeA is a methyltransferase that has been shown to positively regulate the expression of the adr gene cluster in Penicillium roqueforti.

-

VeA: A component of the velvet complex, VeA is involved in light-sensing and the regulation of both development and secondary metabolism.

-

PacC: This transcription factor mediates the fungal response to ambient pH.

-

CreA: Responsible for carbon catabolite repression, CreA ensures that the production of secondary metabolites, which is energetically expensive, is repressed in the presence of readily available carbon sources like glucose.

dot

Caption: Simplified regulatory network of this compound biosynthesis.

Biological Activities and Potential Roles

The primary characterized biological activity of this compound is the inhibition of protein farnesyltransferase (PFTase).[2] PFTase is a crucial enzyme in the post-translational modification of a variety of proteins, including the Ras family of small GTPases, which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation. By inhibiting PFTase, this compound can disrupt these signaling cascades, which is of particular interest in the context of cancer, where Ras mutations are common.

Beyond its anticancer potential, andrastins have demonstrated other bioactivities. Some derivatives have shown antibacterial activity, suggesting a role in mediating interactions with other microorganisms in the fungal environment.[3] This could provide a competitive advantage to Penicillium by inhibiting the growth of competing bacteria. The anti-neuroinflammatory effects of andrastin-type meroterpenoids also suggest a broader range of potential therapeutic applications.[4] The precise ecological role of this compound for Penicillium is not fully elucidated but is likely multifaceted, involving chemical defense and signaling.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and production of andrastins.

Table 1: Protein Farnesyltransferase Inhibition by Andrastins

| Compound | IC50 (µM) | Source Organism | Reference |

| Andrastin A | 24.9 | Penicillium sp. FO-3929 | [2] |

| This compound | 47.1 | Penicillium sp. FO-3929 | [2] |

| Andrastin C | 13.3 | Penicillium sp. FO-3929 | [2] |

Table 2: Relative Abundance of Andrastins in Blue Cheese

| Compound | Relative Amount (compared to Andrastin A) | Reference |

| This compound | ~5-fold lower | [1] |

| Andrastin C | ~3-fold lower | [1] |

| Andrastin D | ~5-20-fold lower | [1] |

Experimental Protocols

Fermentation and Extraction of this compound

This protocol is adapted from methods used for the isolation of andrastins from Penicillium cultures.

-

Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose - YES) with spores of the desired Penicillium strain. Incubate the culture for 7-14 days at 25-28°C with shaking.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: The crude extract can be subjected to further purification using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound.

HPLC Analysis of this compound

-

Sample Preparation: Dissolve the crude or partially purified extract in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.

-

Detection: UV detection at a wavelength where andrastins absorb (e.g., 210-250 nm).

-

-

Quantification: this compound can be quantified by comparing the peak area to that of a known standard.

RNA-Mediated Gene Silencing of adr Cluster Genes

This protocol provides a general workflow for investigating the function of genes in the adr cluster.

dot

Caption: Workflow for RNA-mediated gene silencing in Penicillium.

Conclusion

This compound is a biologically active secondary metabolite from Penicillium with significant potential for therapeutic applications. Its biosynthesis is controlled by the adr gene cluster and is subject to complex regulation by global cellular networks. The primary mode of action, the inhibition of protein farnesyltransferase, provides a clear rationale for its investigation as an anticancer agent. Further research into the specific ecological roles of this compound for Penicillium and the fine-tuning of its production through metabolic engineering will undoubtedly open new avenues for its application in medicine and biotechnology. This guide provides a foundational resource for researchers to delve into the fascinating biology of this potent fungal metabolite.

References

- 1. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reaction kinetics, catalytic mechanisms, conformational changes, and inhibitor design for prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]

- 8. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

Andrastin B: A Fungal Meroterpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B is a secondary metabolite belonging to the andrastin family of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. Produced by various species of the fungal genus Penicillium, this compound has garnered significant interest within the scientific community due to its potent biological activity as an inhibitor of protein farnesyltransferase. This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably Ras, which is frequently mutated in human cancers. By inhibiting farnesyltransferase, this compound disrupts the proper localization and function of Ras, thereby interfering with downstream signaling pathways that control cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and biological activity, with a focus on its potential as a lead compound in drug discovery and development.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery.[1] Among these, the meroterpenoids represent a fascinating class of natural products characterized by a mixed biosynthetic origin. The andrastin family of meroterpenoids, isolated from Penicillium species, are distinguished by a unique carbocyclic skeleton. This compound, a prominent member of this family, has been identified as a potent and specific inhibitor of protein farnesyltransferase (PFTase).

PFTase is a key enzyme in the prenylation of a variety of cellular proteins, a process that involves the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CaaX" motif. This modification is essential for the membrane localization and subsequent biological activity of many signaling proteins, including the Ras superfamily of small GTPases. Constitutive activation of Ras signaling due to mutations is a hallmark of numerous human cancers, making PFTase an attractive target for anticancer drug development. This guide will delve into the technical details of this compound, from its molecular origins to its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex tetracyclic molecule with the chemical formula C₂₈H₄₀O₇. Its structure is characterized by a modified androstane skeleton, a feature that distinguishes the andrastin family.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₇ | [2] |

| Molecular Weight | 488.6 g/mol | [2] |

| Appearance | Colorless oil | [3] |

| General Class | Meroterpenoid | [3][4] |

Spectroscopic data are crucial for the structural elucidation and characterization of this compound. While a complete, assigned NMR dataset for this compound was not found in the immediate search results, Table 2 presents the ¹H and ¹³C NMR data for a closely related new andrastin-type meroterpenoid, Penimeroterpenoid B, in CDCl₃, which shares the same molecular formula and core structure. This serves as a valuable reference for researchers working on the characterization of this compound and its analogues.[3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Penimeroterpenoid B (C₂₈H₃₈O₉) in CDCl₃ [3]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.8 (t) | 1.55 (m), 1.65 (m) |

| 2 | 18.9 (t) | 1.80 (m), 1.95 (m) |

| 3 | 78.2 (d) | 4.65 (dd, 11.5, 4.5) |

| 4 | 36.9 (s) | |

| 5 | 54.3 (d) | 1.90 (m) |

| 6 | 21.9 (t) | 1.50 (m), 1.60 (m) |

| 7 | 34.3 (t) | 1.45 (m), 1.55 (m) |

| 8 | 48.9 (s) | |

| 9 | 53.5 (d) | 2.19 (m) |

| 10 | 55.1 (s) | |

| 11 | 125.8 (d) | 5.55 (s) |

| 12 | 147.9 (s) | |

| 13 | 46.1 (s) | |

| 14 | 70.6 (s) | |

| 15 | 210.6 (s) | |

| 16 | 72.1 (s) | |

| 17 | 206.8 (s) | |

| 18 | 25.1 (q) | 1.25 (s) |

| 19 | 16.9 (q) | 0.95 (s) |

| 20 | 21.4 (q) | 1.05 (s) |

| 21 | 204.5 (d) | 10.1 (s) |

| 22 | 170.7 (s) | |

| 23 | 21.3 (q) | 2.05 (s) |

| 24 | 28.1 (q) | 1.15 (s) |

| 25 | 21.8 (q) | 1.10 (s) |

| 26 | 15.8 (q) | 0.85 (s) |

| 27 | 167.3 (s) | |

| 28 | 52.1 (q) | 3.65 (s) |

Biosynthesis

This compound is a meroterpenoid, signifying its mixed biosynthetic origin from the polyketide and terpenoid pathways. The biosynthesis of the closely related Andrastin A in Penicillium species has been studied, and the pathway for this compound is presumed to follow a similar route. The biosynthesis initiates from two primary precursors: 5-dimethylorsellinic acid (DMOA), derived from the polyketide pathway, and farnesyl diphosphate (FPP), a C15 isoprenoid from the mevalonate pathway.[2][4]

The assembly of the andrastin scaffold is orchestrated by a suite of enzymes encoded by a biosynthetic gene cluster (BGC). While the specific enzymes for this compound are not fully elucidated, the gene cluster for Andrastin A (adr) provides a blueprint. This cluster includes genes encoding a polyketide synthase (PKS), a prenyltransferase, cyclases, and various tailoring enzymes such as oxidoreductases and transferases that modify the core structure to yield the final andrastin analogues.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from a Penicillium species culture, based on general methods reported for andrastins.[5]

1. Fungal Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of the producing Penicillium strain.

-

Incubate the culture for 14-21 days at 25-28°C with shaking (150-200 rpm) to allow for the production of secondary metabolites.

2. Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-